molecular formula C14H12FN B1335255 2-(4-Fluorophenyl)indoline CAS No. 595548-71-3

2-(4-Fluorophenyl)indoline

Cat. No.: B1335255
CAS No.: 595548-71-3
M. Wt: 213.25 g/mol
InChI Key: NUOTVARVLBUZBZ-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)indoline is a chemical compound that belongs to the indoline family, characterized by a fused benzene and pyrrole ring structure. The presence of a fluorine atom on the phenyl ring enhances its chemical properties, making it a compound of interest in various scientific fields.

Scientific Research Applications

2-(4-Fluorophenyl)indoline has diverse applications in scientific research:

Mechanism of Action

Target of Action

2-(4-Fluorophenyl)indoline, as an indole derivative, has been found to bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes . For example, some indole derivatives have been shown to inhibit the activity of certain enzymes, while others may act as agonists or antagonists at receptor sites .

Biochemical Pathways

Indole derivatives, including this compound, can affect various biochemical pathways. Indole is a signaling molecule produced by both bacteria and plants, and its derivatives have been found to influence several pathways, including those involved in inflammation and oxidative stress . .

Pharmacokinetics

A study on similar indoline derivatives as multifunctional neuroprotective agents showed significant protective effects against h2o2-induced death of raw 2647 cells . This suggests that these compounds may have good bioavailability and can effectively reach their target sites.

Result of Action

Indole derivatives have been associated with a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

The action of this compound, like other indole derivatives, can be influenced by various environmental factors. For instance, the presence of other molecules, pH levels, temperature, and the specific characteristics of the target cells or tissues can all impact the compound’s action, efficacy, and stability .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Indoline structures are commonly found in natural and synthetic compounds with medicinal value and are now beginning to be exploited as the basic backbone of various drugs. As research continues, dihydroindoles and their derivatives will play a greater role in the medical field .

Biochemical Analysis

Biochemical Properties

Indoline derivatives, including 2-(4-Fluorophenyl)indoline, have been found to interact with multiple receptors, contributing to their broad-spectrum biological activities . They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These interactions often involve binding with high affinity to enzymes, proteins, and other biomolecules .

Cellular Effects

Indoline derivatives have been shown to exert significant protective effects against H2O2-induced death of RAW 264.7 cells . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Indoline derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Indoline derivatives have been shown to have significant protective effects against H2O2-induced death of RAW 264.7 cells , suggesting potential stability and long-term effects on cellular function.

Dosage Effects in Animal Models

Specific studies on the dosage effects of this compound in animal models are currently lacking. One study has shown that an indoline derivative could be administered into zebrafish by static immersion or mice by intraperitoneal injection and visualizes the active disruption of their blood-brain barrier .

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. Indole, a related compound, is known to be metabolized by gut microorganisms from tryptophan . This suggests that this compound may also be involved in similar metabolic pathways.

Transport and Distribution

The indoline structure is known to interact with the amino acid residues of proteins by hydrophobic manner, suggesting potential interactions with transporters or binding proteins .

Subcellular Localization

The localization of proteins, which can be influenced by indoline derivatives, is crucial for understanding various cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)indoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the palladium-catalyzed cyclization of N-aryl-2-alkynylanilines. This reaction proceeds under mild conditions and provides good yields of the desired indoline derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)indoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole derivatives.

    Reduction: Reduction reactions can convert it into different hydrogenated forms.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indoline ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

    Oxidation: Indole derivatives with various functional groups.

    Reduction: Hydrogenated indoline derivatives.

    Substitution: Halogenated indoline compounds.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylindoline: Lacks the fluorine atom, resulting in different chemical properties.

    2-(4-Chlorophenyl)indoline: Contains a chlorine atom instead of fluorine, affecting its reactivity and biological activity.

    2-(4-Methylphenyl)indoline: The presence of a methyl group alters its chemical behavior and applications.

Uniqueness

2-(4-Fluorophenyl)indoline is unique due to the presence of the fluorine atom, which significantly influences its chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-(4-fluorophenyl)-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN/c15-12-7-5-10(6-8-12)14-9-11-3-1-2-4-13(11)16-14/h1-8,14,16H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUOTVARVLBUZBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=CC=CC=C21)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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